Alatrofloxacin

概要

説明

アラトロフロキサシンは、ファイザー社が開発したフルオロキノロン系抗生物質で、メシル酸塩として供給されます。これは、トロバフロキサシンのプロドラッグであり、体内で活性型であるトロバフロキサシンに変換されます。アラトロフロキサシンは主にさまざまな細菌感染症の治療に使用されていましたが、肝毒性に関する懸念から、2001年に米国市場から撤退しました .

製造方法

合成経路と反応条件

アラトロフロキサシンは、基本的な有機化合物から一連の化学反応を経て合成されます温度、圧力、使用される溶媒などの特定の反応条件は、高収率と高純度を達成するために最適化されています .

工業生産方法

工業的な設定では、アラトロフロキサシンの生産は、自動反応器と厳格な品質管理対策を使用した大規模な化学合成を伴います。 このプロセスは、コスト効率が高く、環境に優しいように設計されており、廃棄物とエネルギー消費を最小限に抑えています .

準備方法

Synthetic Routes and Reaction Conditions

Alatrofloxacin is synthesized through a series of chemical reactions starting from basic organic compoundsThe specific reaction conditions, such as temperature, pressure, and solvents used, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

化学反応の分析

Formation of Alatrofloxacin Mesylate

This compound is synthesized as a mesylate salt to enhance solubility. Methanesulfonic acid reacts with the zwitterionic form of this compound under controlled pH (3.5–4.5) in aqueous ethanol, yielding the mesylate salt .

Key steps include:

-

Slurry Formation : 25 g of this compound zwitterion (wet/dry) combined with 242 mL 10% aqueous ethanol .

-

Acid Addition : 1.9 mL methanesulfonic acid added to adjust pH .

Impurity Removal via Polystyrene Resin

Crude this compound mesylate undergoes purification using Amberchrom CG-161® polystyrene resin:

| Parameter | Value | Source |

|---|---|---|

| Resin loading | 10–12 kg crude/kg dry resin | |

| Wash volume | 3 L/kg crude | |

| Impurity reduction | 500 ppm → <30 ppm (Formula II) | |

| Yield | 95% |

Activation to Trovafloxacin

This compound functions as a prodrug, rapidly hydrolyzing to its active metabolite, trovafloxacin, post-IV administration .

Hydrolysis Reaction

The conversion involves cleavage of the this compound sidechain under physiological conditions:

Pharmacokinetic Data :

-

Conversion Rate : Plasma this compound becomes undetectable within 1 hour post-infusion .

-

Urinary Excretion : ~10% of dose as unchanged trovafloxacin .

Stability Under Sterilization Conditions

This compound mesylate solutions retain stability during autoclave sterilization:

| Condition | Parameter | Source |

|---|---|---|

| Temperature | 115°C | |

| Duration | 15 minutes | |

| pH Adjustment | 4.0 (using HCl/NaOH solutions) | |

| Final Concentration | 3.14 mg/mL (dextrose additive) |

Acid/Base-Mediated Degradation

Adjustments to extreme pH during formulation risk decomposition. The naphthyridine core and fluorine substituents influence reactivity .

Solvent-Driven Processes

-

Methylene Chloride Slurrying : Used to isolate the mesylate salt, reducing residual solvents .

-

Ethanol-Water Systems : Critical for maintaining solubility during synthesis .

Structural Reactivity Insights

The SMILES notation reveals reactive groups:

textCS(O)(=O)=O.[H][C@@]12CN(C[C@]1([H])[C@H]2NC(=O)[C@H](C)NC(=O)[C@H](C)N)C1=NC2=C(C=C1F)C(=O)C(=CN2C1=CC=C(F)C=C1F)C(O)=O

Key reactive sites:

-

Fluorinated Aromatic Rings : Electron-withdrawing effects stabilize the molecule .

-

Bicyclic Amine : Facilitates hydrolysis to release trovafloxacin .

Comparative Pharmacokinetics

Data from pediatric and adult studies show dose-linear pharmacokinetics :

| Parameter | Pediatric (4 mg/kg) | Adult (300 mg) |

|---|---|---|

| Cₘₐₓ (μg/mL) | 4.27 | 4.3 |

| AUC (μg·h/mL) | 32.25 | 43.4 |

| CL (mL/h/kg) | 151 | 97 |

科学的研究の応用

Clinical Applications

1. Surgical Prophylaxis

Alatrofloxacin has been evaluated as a prophylactic agent in surgical settings. A notable study compared a single intravenous dose of this compound (200 mg) with cefotetan (2 g) in patients undergoing elective colorectal surgery. The results indicated no significant difference in infection rates between the two groups, with both demonstrating similar efficacy in preventing postoperative infections . This suggests that this compound can effectively prevent surgical site infections.

2. Treatment of Respiratory Infections

this compound has shown promise in treating respiratory tract infections, including pneumonia. Its effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae positions it as a viable option for managing these conditions .

3. Management of Severe Infections

In a comparative study involving methicillin-resistant Staphylococcus aureus (MRSA), this compound was assessed alongside levofloxacin and vancomycin for its prophylactic and therapeutic effects. The study demonstrated that this compound was effective in preventing foreign-body-associated infections caused by MRSA, highlighting its utility in severe infection management .

Safety Profile

Despite its efficacy, this compound is associated with certain adverse effects. A case report documented severe thrombocytopenia in a patient receiving this compound therapy, emphasizing the need for careful monitoring during treatment . In clinical trials, adverse events were reported in about 5% of patients, with common issues including dizziness, headache, and gastrointestinal disturbances .

Case Studies

Case Study 1: Thrombocytopenia

A 54-year-old woman developed severe thrombocytopenia after starting this compound for pneumonia. Initial improvement was noted; however, she later experienced significant drops in platelet counts leading to epistaxis. This case underscores the importance of monitoring hematological parameters during treatment with this compound .

Case Study 2: Surgical Prophylaxis Efficacy

In another study involving 492 patients undergoing colorectal surgery, this compound's effectiveness was comparable to cefotetan for preventing postoperative infections. Both groups had similar rates of primary wound infections at discharge (21% vs. 18%), demonstrating this compound's role as a reliable prophylactic agent .

Comparative Efficacy Table

作用機序

アラトロフロキサシンは、細菌のDNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することによって作用を発揮します。この阻害は、細菌のDNAプロセスの破壊につながり、最終的に細菌細胞の死をもたらします。 このメカニズムに関与する分子標的と経路はよく研究されており、新しい抗生物質の開発に関する洞察を提供しています .

類似化合物との比較

類似化合物

シプロフロキサシン: 作用機序が似ていますが、薬物動態が異なる、別のフルオロキノロン系抗生物質。

レボフロキサシン: より幅広い活性スペクトルを持ち、副作用が少ないフルオロキノロン。

モキシフロキサシン: グラム陽性菌と嫌気性菌に対する活性が向上していることが知られています

アラトロフロキサシンの独自性

アラトロフロキサシンの独自性は、そのプロドラッグ特性にあり、静脈内投与が可能で、活性型であるトロバフロキサシンに迅速に変換されます。 この特性は、薬物動態とバイオアベイラビリティの面で利点があり、特定の臨床シナリオでは貴重な資産となります .

特性

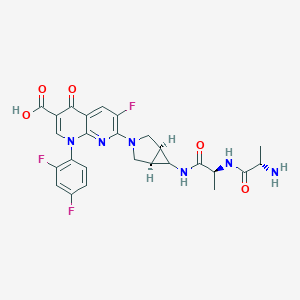

IUPAC Name |

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZPPAMZDFLUHD-LZGARRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057893 | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146961-76-4 | |

| Record name | Alatrofloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alatrofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Alatrofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALATROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。